Diethyl 2-[[(3,4-dichlorobenzyl)sulfanyl](2-fluoroanilino)methylene]malonate Diethyl 2-[[(3,4-dichlorobenzyl)sulfanyl](2-fluoroanilino)methylene]malonate
Brand Name: Vulcanchem
CAS No.: 866153-20-0
VCID: VC5091798
InChI: InChI=1S/C21H20Cl2FNO4S/c1-3-28-20(26)18(21(27)29-4-2)19(25-17-8-6-5-7-16(17)24)30-12-13-9-10-14(22)15(23)11-13/h5-11,25H,3-4,12H2,1-2H3
SMILES: CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)OCC
Molecular Formula: C21H20Cl2FNO4S
Molecular Weight: 472.35

Diethyl 2-[[(3,4-dichlorobenzyl)sulfanyl](2-fluoroanilino)methylene]malonate

CAS No.: 866153-20-0

Cat. No.: VC5091798

Molecular Formula: C21H20Cl2FNO4S

Molecular Weight: 472.35

* For research use only. Not for human or veterinary use.

Diethyl 2-[[(3,4-dichlorobenzyl)sulfanyl](2-fluoroanilino)methylene]malonate - 866153-20-0

Specification

CAS No. 866153-20-0
Molecular Formula C21H20Cl2FNO4S
Molecular Weight 472.35
IUPAC Name diethyl 2-[(3,4-dichlorophenyl)methylsulfanyl-(2-fluoroanilino)methylidene]propanedioate
Standard InChI InChI=1S/C21H20Cl2FNO4S/c1-3-28-20(26)18(21(27)29-4-2)19(25-17-8-6-5-7-16(17)24)30-12-13-9-10-14(22)15(23)11-13/h5-11,25H,3-4,12H2,1-2H3
Standard InChI Key LSVKCKSZJHDQJP-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC2=CC(=C(C=C2)Cl)Cl)C(=O)OCC

Introduction

Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate is a complex organic compound with the molecular formula C21H20Cl2FNO4S and a molecular weight of approximately 472.36 g/mol . This compound features a malonate core structure, which is a derivative of malonic acid, and incorporates various functional groups including a sulfanyl group and a fluorinated aniline moiety. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate typically involves multi-step synthetic pathways. A common method includes the reaction of appropriate starting materials to form the malonate core, followed by the incorporation of the sulfanyl and aniline moieties. The presence of the malonate ester allows for various transformations, such as nucleophilic substitutions and condensation reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Several compounds share structural similarities with Diethyl 2-[(3,4-dichlorobenzyl)sulfanylmethylene]malonate. Notable examples include:

Compound NameMolecular FormulaUnique Features
Diethyl malonateBasic malonate structure without additional substituents
Ethyl 2-(3,4-dichlorophenyl)thioacetateContains thioester instead of malonate
Diethyl 2-(4-chloroanilino)methylene malonateLacks fluorine substitution but retains similar core structure

This compound stands out due to its combination of a fluorinated aniline moiety and a dichlorobenzyl sulfanyl group, which may enhance its biological activity compared to simpler analogs.

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